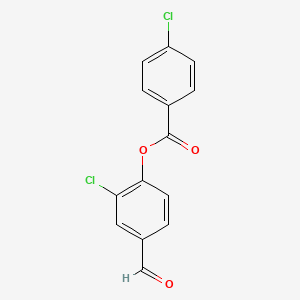

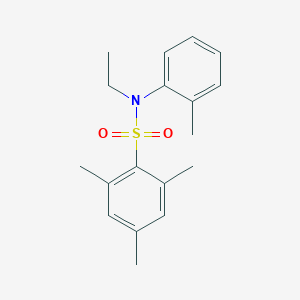

![molecular formula C13H12N2OS2 B5821398 N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)

N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes such as the reaction of benzyl chloride and ammonia, reduction of benzonitrile, and reductive amination of benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylamino group would consist of a benzyl group (C6H5CH2) attached to an amine functional group (NH2). The carbonothioyl group (CS) would likely be attached to the nitrogen of the benzylamino group. The thiophenecarboxamide group (C4H3S) would likely be attached to the carbon of the carbonothioyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants present. Similar compounds often undergo reactions such as aminolysis, substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Similar compounds often have properties such as being colorless, water-soluble liquids, having a weak ammonia-like odor, and being miscible in ethanol and diethyl ether .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

This compound has been used in the synthesis of new thiadiazole-triazole analogs hybridized with thiophene . These hybrids have been found to exhibit antioxidant properties . The antioxidant properties were investigated using the DPPH radical scavenging technique, where certain hybrids showed strong inhibition .

Molecular Modeling

The compound has been used in molecular modeling studies. The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology . The examined compounds exhibited a low and close HOMO–LUMO energy gap of 1.64–1.99 eV .

Synthesis of Thiadiazole-Triazole Analogs

The compound is used as a key component in the synthetic protocol of targeted thiadiazole-triazole analogs hybridized with thiophene . The synthesis is based on heterocyclization of the key compound in the presence of different thiocarbamoyl reagents .

Biological Activity

Thiophene and its substituted derivatives, including this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Therapeutic Importance

Thiophene derivatives, including this compound, have shown therapeutic importance in medicine. They exhibit antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity . They are also used as inhibitors of corrosion of metals .

Material Science Applications

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes . This highlights the versatility of these compounds, including “N-(benzylcarbamothioyl)thiophene-2-carboxamide”, in various scientific research applications.

Wirkmechanismus

Target of Action

N-(benzylcarbamothioyl)thiophene-2-carboxamide, also known as N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide, has been found to target QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration . In addition, it has been suggested that this compound may act as a potential STING agonist .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that it targets QcrB, thereby inhibiting the function of the menaquinol cytochrome c oxidoreductase complex . This could potentially disrupt the process of oxygen-dependent respiration. As a potential STING agonist, it may activate the STING pathway, triggering the IRF and NF-κB pathways .

Eigenschaften

IUPAC Name |

N-(benzylcarbamothioyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS2/c16-12(11-7-4-8-18-11)15-13(17)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZNOUMXIDUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329574 | |

| Record name | N-(benzylcarbamothioyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49719007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

431890-95-8 | |

| Record name | N-(benzylcarbamothioyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)

![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)

![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)

![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)

![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)